molecular formula C18H23N3O3 B2584133 1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1211791-02-4

1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2584133
CAS No.: 1211791-02-4
M. Wt: 329.4
InChI Key: DZEBEUBZFPLCSA-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound combining a piperidine core with a 1,3,4-oxadiazole ring and a 3-methoxybenzoyl substituent. The 1,3,4-oxadiazole moiety is renowned for its bioisosteric properties and role in enhancing metabolic stability, while the piperidine scaffold contributes to conformational flexibility and receptor binding . The 3-methoxybenzoyl group may influence pharmacokinetic properties, such as solubility and membrane permeability, due to its aromatic and electron-donating methoxy substituent.

Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides derived from carboxylic acids.

Functionalization of the piperidine core with a sulfonyl or carbonyl group.

Coupling of the oxadiazole and piperidine moieties using nucleophilic substitution or condensation reactions in polar aprotic solvents (e.g., DMF) with bases like LiH .

Structural elucidation typically involves IR (C=O and C=N stretches), $ ^1H $-NMR (piperidine protons and aromatic signals), and EI-MS for molecular ion confirmation .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-7-9-21(10-8-13)18(22)14-5-4-6-15(11-14)23-3/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEBEUBZFPLCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1,3,4-oxadiazole ring, followed by its attachment to the piperidine ring. The final step involves the introduction of the 3-methoxybenzoyl group. Reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole-Piperidine Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
1-(3-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine 3-Methoxybenzoyl, isopropyl-oxadiazole Not explicitly reported (inference: potential antibacterial/anti-inflammatory) Hypothesized enhanced solubility due to methoxy group; structural rigidity from oxadiazole may improve target binding.
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) Phenyl-oxadiazole, sulfonyl linker Antibacterial (Gram-positive/Gram-negative) Moderate to strong activity against S. aureus (MIC: 12.5–25 µg/mL); sulfonyl group enhances polarity.
3-[5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(propan-2-yl)-1H-indazole Indazole, isopropyl-oxadiazole Serotonin (5-HT4) receptor partial agonist Demonstrated gastrointestinal prokinetic effects in preclinical models; indazole enhances CNS penetration.
3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4i) Dimethoxyphenyl-oxadiazole, phenoxypropanone Anti-inflammatory 62.5% inhibition in carrageenan-induced edema; methoxy groups improve COX-2 selectivity.

Structural and Pharmacokinetic Differences

  • Isopropyl-oxadiazole substitution (vs. phenyl or indole derivatives) reduces steric hindrance, possibly favoring interactions with hydrophobic enzyme pockets .
  • Therapeutic Targets :

    • Unlike the 5-HT4 agonist activity of indazole-containing analogs (), the target compound’s benzoyl-piperidine structure suggests applicability in antibacterial or anti-inflammatory contexts, akin to sulfamoyl derivatives ().

Research Findings and Implications

  • Synthetic Challenges :
    Coupling the 3-methoxybenzoyl group to piperidine requires precise control to avoid demethylation, as seen in analogous methoxy-containing syntheses .

  • Structure-Activity Relationship (SAR) :

    • The oxadiazole ring is critical for π-π stacking with bacterial DNA gyrase or inflammatory mediators.
    • Piperidine’s N-atom facilitates hydrogen bonding, as observed in receptor-binding analogs ().

Biological Activity

The compound 1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects on various biological systems.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3

This structure features a piperidine ring, a methoxybenzoyl group, and an oxadiazole moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cancer cells. The presence of the oxadiazole ring is significant as it has been associated with various pharmacological properties, including anticancer effects due to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • In vitro studies demonstrated that derivatives containing the oxadiazole moiety exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were evaluated using IC50 values, indicating the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (µM)Remarks
3bMDA-MB-23112.5High cytotoxicity
6bHeLa15.0Significant growth inhibition
3cKCL-2210.0Most sensitive

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects likely involves the following pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to interfere with cell cycle progression in cancer cells, effectively halting their proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to This compound :

  • Study on MDA-MB-231 Cells : In this study, the compound was tested for its ability to induce apoptosis. Results indicated a significant increase in apoptotic markers compared to control groups.
  • Evaluation Against HeLa Cells : Another study focused on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(3-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of carboxylic acid derivatives using ethanol (EtOH) and H2_2SO4_4 under reflux (3–4 hours) .
  • Step 2 : Coupling the oxadiazole nucleophile with a piperidine-containing electrophile (e.g., bromomethylbenzenesulfonyl derivatives) in dimethylformamide (DMF) with lithium hydride (LiH) as a base, stirred for 4–6 hours .
  • Critical Conditions : Solvent polarity (DMF enhances nucleophilicity), anhydrous environments to prevent side reactions, and monitoring via thin-layer chromatography (TLC) for completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm1^{-1}) and methoxy (O-CH3_3) vibrations (~1250 cm1^{-1}) .
  • 1^1H-NMR : Focus on aromatic protons (δ 6.5–8.0 ppm), piperidine methyl groups (δ 1.0–1.5 ppm), and oxadiazole-linked protons (δ 2.5–3.5 ppm) .
  • EI-MS : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methoxy or isopropyl groups) .

Q. How is the antibacterial activity of this compound typically assessed in vitro, and what controls are essential for reliable results?

  • Methodological Answer :

  • Assay Design : Use agar diffusion or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to rule out vehicle effects. Replicate experiments ≥3 times to ensure statistical validity .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the 1,3,4-oxadiazole nucleophile and the piperidine-containing electrophile to enhance regioselectivity?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic attack by stabilizing intermediates .
  • Base Selection : Lithium hydride (LiH) outperforms weaker bases (e.g., Na2_2CO3_3) in deprotonating thiol intermediates, reducing side products .
  • Temperature Control : Maintain 25–30°C to prevent thermal degradation of the oxadiazole ring .

Q. How should discrepancies in biological activity data between different substituted analogs be analyzed to determine structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with electron-withdrawing (e.g., -CF3_3) vs. electron-donating (e.g., -OCH3_3) groups. For example, 4-(trifluoromethyl)phenyl substitutions enhance anticancer activity (% GI = 68.89 against CCRF-CEM cells) .
  • Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ values) with bioactivity. Address outliers via dose-response reassays .

Q. What methodologies are recommended for evaluating the compound's potential as a stationary phase in gas-liquid chromatography (GLC)?

  • Methodological Answer :

  • Column Preparation : Coat the compound onto inert supports (e.g., Chromosorb W) at 2–5% w/w. Condition at 210°C for 4 hours to ensure uniform film formation .
  • Separation Efficiency : Test polyaromatic hydrocarbons (PAHs) like naphthalene and anthracene. Monitor retention times and peak symmetry at isothermal (e.g., 210°C) and gradient conditions .

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